Sodium 2-formylbenzenesulfonate hydrate
Overview
Description
Sodium 2-formylbenzenesulfonate hydrate: is a chemical compound with the molecular formula C7H5NaO4S. It is also known as sodium 2-formyl-benzolsulfonate. This compound is a sodium salt of 2-formylbenzenesulfonic acid and is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-formylbenzenesulfonate hydrate can be synthesized through the reaction of benzaldehyde with sodium sulfite or sodium bisulfite, followed by oxidation with sodium chlorite . This method ensures a high yield and purity of the compound while minimizing the use of hazardous chemicals.
Industrial Production Methods: In industrial settings, the production process is optimized to achieve maximum yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-formylbenzenesulfonate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The formyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium chlorite is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Various nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Alcohol derivatives.
Substitution: N-substituted derivatives or O-substituted derivatives.
Scientific Research Applications
Sodium 2-formylbenzenesulfonate hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 2-formylbenzenesulfonate hydrate involves its ability to undergo nucleophilic addition reactions. The formyl group in the compound is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives . This reactivity makes it a valuable compound in synthetic chemistry and industrial applications.
Comparison with Similar Compounds
- 2-Sulfobenzaldehyde sodium salt
- Benzaldehyde-2-sulfonic acid sodium salt
- Sodium 2-formyl-benzolsulfonate
Comparison: Sodium 2-formylbenzenesulfonate hydrate is unique due to its high reactivity and versatility in chemical reactions. Compared to similar compounds, it offers better yields and purity in synthetic applications . Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
sodium;2-formylbenzenesulfonate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4S.Na.H2O/c8-5-6-3-1-2-4-7(6)12(9,10)11;;/h1-5H,(H,9,10,11);;1H2/q;+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFBXWRKSPLCAK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)S(=O)(=O)[O-].O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583459 | |
Record name | Sodium 2-formylbenzene-1-sulfonate--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
305808-14-4 | |
Record name | Sodium 2-formylbenzene-1-sulfonate--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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